molecular formula C8H2ClF3N2O2 B1392643 3-Chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylic acid CAS No. 1221791-55-4

3-Chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylic acid

Cat. No.: B1392643
CAS No.: 1221791-55-4
M. Wt: 250.56 g/mol
InChI Key: DXJBLSTYOAOYAK-UHFFFAOYSA-N
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Description

3-Chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylic acid is a heterocyclic organic compound with the molecular formula C8H2ClF3N2O2. This compound is notable for its unique structure, which includes a pyridine ring substituted with chloro, cyano, and trifluoromethyl groups, as well as a carboxylic acid functional group. These substitutions confer distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis often begins with 3-chloro-5-(trifluoromethyl)pyridine.

    Carboxylation: The final step involves carboxylation, where the cyano group is converted to a carboxylic acid under specific conditions, such as using a strong base and carbon dioxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency. The exact conditions are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form derivatives like acyl chlorides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Thionyl chloride or oxalyl chloride in the presence of a base.

Major Products

    Amines: From the reduction of the cyano group.

    Acyl Chlorides: From the oxidation of the carboxylic acid group.

    Substituted Pyridines: From nucleophilic substitution reactions.

Scientific Research Applications

3-Chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-Chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylic acid depends on its application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to active sites of enzymes, thereby inhibiting their activity.

    Modulating Receptors: Interacting with cellular receptors to modulate biological pathways.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(trifluoromethyl)pyridine: Lacks the cyano and carboxylic acid groups, making it less reactive.

    4-Cyano-3-(trifluoromethyl)pyridine: Similar but lacks the chloro and carboxylic acid groups.

    2-Pyridinecarboxylic acid: Lacks the chloro, cyano, and trifluoromethyl groups, making it less versatile.

Uniqueness

3-Chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in synthesizing complex molecules and exploring new chemical reactions.

Properties

IUPAC Name

3-chloro-4-cyano-5-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2ClF3N2O2/c9-5-3(1-13)4(8(10,11)12)2-14-6(5)7(15)16/h2H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJBLSTYOAOYAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)C(=O)O)Cl)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylic acid
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3-Chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylic acid
Reactant of Route 3
3-Chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylic acid
Reactant of Route 4
3-Chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylic acid
Reactant of Route 5
3-Chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylic acid
Reactant of Route 6
3-Chloro-4-cyano-5-(trifluoromethyl)-2-pyridinecarboxylic acid

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